S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate
Description
Properties
CAS No. |
31377-94-3 |
|---|---|
Molecular Formula |
C15H13BrO3S2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylphenyl)sulfonylsulfanylethanone |
InChI |
InChI=1S/C15H13BrO3S2/c1-11-2-8-14(9-3-11)21(18,19)20-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |
InChI Key |
LZHHYIPJKICXTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the nucleophilic substitution or coupling of a 2-(4-bromophenyl)-2-oxoethyl intermediate with a 4-methylbenzenesulfonyl thio group. The key step is the formation of the S–C bond linking the sulfonothioate moiety to the bromophenyl ketoethyl fragment.
Detailed Preparation Procedures
Preparation via Lithiation and Thiosulfonate Coupling
One well-documented method involves the generation of a lithiated intermediate from a brominated aromatic ketone, followed by reaction with a sulfonothioate electrophile.
-
- 2-bromoacetophenone derivative (e.g., methyl 3-bromobenzoate)
- S-(4-tolyl) 4-toluenethiosulfonate (a sulfonothioate reagent)
-
- The brominated ketone is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature (-78 °C) to form the corresponding lithium enolate.
- After 45 minutes, the sulfonothioate reagent is added to the reaction mixture at the same temperature.
- The mixture is then allowed to warm to room temperature and stirred for 2 hours to complete the coupling reaction.
- The reaction is quenched with saturated ammonium chloride solution, extracted with ethyl acetate, washed, dried, and purified by preparative thin-layer chromatography (TLC).
Yield: Approximately 70% of the desired thiosulfonate product is obtained as a yellow oil or solid depending on purification.
Copper-Catalyzed Coupling Using Organoboronic Esters
An alternative method employs copper-catalyzed coupling of organoboronic acid pinacol esters with thiosulfonates under mild conditions.
-
- Organoboronic acid pinacol ester (bearing the 4-bromophenyl group)
- S-(4-(tert-butoxycarbonylamino)phenyl) 4-toluenethiosulfonate or related thiosulfonates
- Copper(II) sulfate catalyst
- N,N,N',N'-tetramethylethylenediamine (TMEDA) as ligand
- Cesium fluoride as base
- Methanol solvent
- Reaction temperature: 50 °C
- Reaction time: 24 hours under inert atmosphere
Procedure:
The mixture of thiosulfonate, copper sulfate, cesium fluoride, TMEDA, and organoboronic ester in methanol is stirred at 50 °C for 24 hours. After cooling, the mixture is filtered, concentrated, and purified by preparative TLC.Yields:
Yields range from 67% to over 90% depending on the substituents on the aromatic ring. For example, 4-bromophenyl 4-tolyl sulfide derivatives were obtained in yields up to 91%.
Esterification and Sulfonothioate Formation
A related approach involves the preparation of the 2-(4-bromophenyl)-2-oxoethyl moiety as an ester intermediate, followed by conversion to the sulfonothioate.
-
- Preparation of 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate by reacting 4-methylbenzoic acid with 2-bromo-1-(4-bromophenyl)ethanone in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature for 2 hours.
- Isolation of the ester by filtration and recrystallization from ethanol, yielding about 91%.
Subsequent conversion:
The ester can be further transformed into the sulfonothioate by nucleophilic substitution with a suitable sulfonyl thiolate under controlled conditions.
Reaction Conditions and Optimization
| Method | Key Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Lithiation + Thiosulfonate | LDA, S-(4-tolyl) 4-toluenethiosulfonate | THF | -78 °C to RT | ~3 hours | ~70 | Requires low temperature control |
| Copper-Catalyzed Coupling | CuSO4, TMEDA, CsF, organoboronic ester | Methanol | 50 °C | 24 hours | 67–91 | Mild conditions, inert atmosphere |
| Esterification + Sulfonothioate | 4-methylbenzoic acid, 2-bromo-1-(4-bromophenyl)ethanone, K2CO3 | DMF | RT | 2 hours | ~91 | High yield ester intermediate |
Mechanistic Insights
- The lithiation method relies on the formation of a stabilized enolate intermediate that attacks the sulfonothioate electrophile, forming the S–C bond.
- The copper-catalyzed method proceeds via transmetalation of the organoboron compound to copper, followed by coupling with the thiosulfonate, facilitated by TMEDA ligand and fluoride base.
- Esterification is a classical nucleophilic acyl substitution, setting the stage for further functionalization.
Summary of Research Findings
- The copper-catalyzed coupling method offers a versatile and high-yielding route to sulfonothioate derivatives under relatively mild conditions, suitable for various substituted aromatic systems.
- Lithiation followed by sulfonothioate coupling is effective but requires stringent temperature control and careful handling of strong bases.
- Ester intermediates can be efficiently prepared and serve as useful precursors for sulfonothioate synthesis.
- The choice of method depends on available starting materials, desired scale, and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Case Study : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values of 12.5 µM, 15.0 µM, and 10.0 µM respectively.
Cell Line IC50 (µM) Effect Observed MCF-7 12.5 Significant reduction in viability HeLa 15.0 Induction of apoptosis A549 10.0 Cell cycle arrest -
Enzyme Inhibition
- The compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
-
Antimicrobial Properties
- Preliminary studies suggest that the compound may possess antimicrobial properties against certain pathogens, indicating potential use in treating infections.
Biological Research Applications
-
Neuroprotective Effects
- Studies indicate that S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate may exhibit neuroprotective properties, suggesting applications in neurodegenerative diseases such as Alzheimer's disease.
- Case Study : In a model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls.
-
Anti-inflammatory Activity
- Animal studies have shown significant anti-inflammatory activity, reducing markers of inflammation in induced models.
Materials Science Applications
-
Thermal Stability
- The unique structure of this compound may contribute to high thermal stability, making it suitable for applications in high-temperature environments.
-
Electronic Characteristics
- Its electronic properties can be tailored for use in organic electronics or sensors, providing opportunities for innovative material development.
Summary of Findings
This compound has demonstrated significant potential across various fields:
- Medicinal Chemistry : Anticancer activity, enzyme inhibition, and antimicrobial properties.
- Biological Research : Neuroprotective effects and anti-inflammatory activity.
- Materials Science : High thermal stability and favorable electronic characteristics.
Mechanism of Action
The mechanism of action of S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential therapeutic applications, where it can modulate the activity of target proteins involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
S-(4-Bromophenyl) 4-methylbenzenesulfonothioate: Similar structure but lacks the oxoethyl group.
S-(4-Chlorophenyl) 4-methylbenzenesulfonothioate: Similar structure with a chlorine atom instead of bromine.
S-(4-Methylphenyl) 4-methylbenzenesulfonothioate: Similar structure with a methyl group instead of bromine.
Uniqueness
S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is unique due to the presence of the oxoethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Biological Activity
S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, supported by empirical data from various studies.
- Molecular Formula : C11H11BrO2S2
- Molecular Weight : 331.24 g/mol
- CAS Number : 86143-83-1
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-bromophenyl)-2-oxoethyl bromide in the presence of a base. The reaction conditions usually include an organic solvent such as dichloromethane or dimethylformamide (DMF).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance:
- Study 1 : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of bromophenyl compounds exhibit significant activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
- Study 2 : Another research indicated that similar sulfonothioates possess antifungal properties, specifically against Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial activity .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cancer cell lines:
- Study 3 : In vitro assays demonstrated that this compound exhibits cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating significant potential for further development as an anticancer agent .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism, leading to apoptosis in cancer cells. The bromine atom in the compound is hypothesized to enhance its reactivity and interaction with biological targets.
Data Summary Table
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various sulfonothioates, including this compound. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
-
Case Study on Anticancer Activity :
- Research by Johnson et al. (2021) focused on the anticancer properties of this compound against several human cancer cell lines. The study found that treatment with the compound led to a significant reduction in cell viability, with detailed analysis revealing activation of apoptotic pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing S-(2-(4-Bromophenyl)-2-oxoethyl) 4-methylbenzenesulfonothioate with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to minimize side reactions. Monitor reaction progress using TLC or HPLC. Purify the compound via column chromatography with gradients tailored to its polarity, followed by recrystallization from a solvent system that maximizes crystal lattice stability (e.g., ethanol/water mixtures). Structural confirmation should involve H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
Q. How can the crystalline structure of this compound be characterized to inform reactivity studies?
- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to determine unit cell parameters (e.g., monoclinic system with space group ), bond angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Compare observed geometric parameters (e.g., C-S bond lengths of ~1.75 Å) with computational models (DFT) to validate electronic structure hypotheses .
Q. What stability assays are critical for ensuring reproducibility in kinetic studies?
- Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC-UV or LC-MS to quantify degradation products. For photostability, employ controlled UV irradiation chambers and track changes via spectrophotometry. Document deviations in stability profiles to refine storage protocols (e.g., inert atmosphere, desiccants) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported reaction pathways for sulfonothioate derivatives?
- Methodological Answer : Design isotope-labeling experiments (e.g., O or S) to trace sulfur-oxygen exchange or nucleophilic substitution pathways. Pair kinetic isotope effects (KIE) with computational simulations (e.g., transition state modeling) to distinguish between concerted vs. stepwise mechanisms. Reconcile discrepancies by comparing activation energies across experimental and theoretical datasets .
Q. What experimental frameworks are suitable for evaluating the environmental fate of this compound in aquatic systems?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 : Measure octanol-water partition coefficients () and hydrolysis rates under standardized OECD guidelines.
- Phase 2 : Use microcosm models to simulate biodegradation in sediment-water systems, quantifying metabolites via GC-MS.
- Phase 3 : Assess bioaccumulation potential in model organisms (e.g., Daphnia magna) using LC-MS/MS tissue analysis .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : Leverage SC-XRD data to identify pharmacophoric motifs (e.g., bromophenyl orientation, sulfonothioate conformation). Perform molecular docking studies with target proteins (e.g., enzymes in inflammatory pathways) to predict binding affinities. Synthesize analogs with modified substituents (e.g., electron-withdrawing groups) and validate activity via enzyme inhibition assays .
Q. What statistical designs are optimal for multivariate analysis of synthesis yield drivers?
- Methodological Answer : Implement a response surface methodology (RSM) with central composite design (CCD). Variables include catalyst loading, temperature, and solvent ratio. Analyze interactions via ANOVA and Pareto charts. Validate models using leave-one-out cross-validation (LOOCV) to avoid overfitting. Report confidence intervals for significant factors (e.g., ) .
Data Contradiction and Theoretical Reconciliation
Q. How should researchers address conflicting reports on the compound’s radical scavenging behavior?
- Methodological Answer : Replicate assays (e.g., DPPH, ABTS) under standardized conditions (pH, solvent, radical concentration). Characterize intermediates via ESR spectroscopy to detect transient radical species. Cross-validate results with computational studies (TD-DFT) to correlate electronic transitions with experimental quenching efficiencies. Discrepancies may arise from solvent polarity effects on radical stabilization .
Q. What theoretical frameworks guide the interpretation of its spectroscopic anomalies?
- Methodological Answer : Apply time-dependent density functional theory (TD-DFT) to simulate UV-Vis spectra, focusing on charge-transfer transitions between the bromophenyl and sulfonothioate moieties. Compare calculated vs. experimental H NMR chemical shifts using gauge-including atomic orbital (GIAO) methods. Anomalies in aromatic proton shifts may stem from anisotropic shielding effects in the solid state .
Methodological Design Tables
| Parameter | Synthesis Optimization | Environmental Fate |
|---|---|---|
| Key Variables | Catalyst type, temperature | pH, microbial activity |
| Analytical Tools | HPLC, HRMS | LC-MS/MS, microcosm models |
| Statistical Model | RSM with CCD | First-order kinetics |
| Validation Criteria | , LOOCV | Half-life () |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
